
Pddhv
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phorbol 12,13-didecanoate 20-homovanillate is synthesized through a multi-step process involving the esterification of phorbol with decanoic acid and homovanillic acid . The reaction conditions typically involve the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of Phorbol 12,13-didecanoate 20-homovanillate involves large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity . The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Phorbol 12,13-didecanoate 20-homovanillate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, halide ions, and electrophiles like alkyl halides under controlled temperature and pressure.
Major Products
Scientific Research Applications
Phorbol 12,13-didecanoate 20-homovanillate has a wide range of scientific research applications, including:
Mechanism of Action
Phorbol 12,13-didecanoate 20-homovanillate exerts its effects by binding to and activating the TRPV1 receptor, a calcium-permeable ion channel expressed in sensory neurons . This activation leads to an influx of calcium ions, which can modulate various cellular processes, including neurotransmitter release and gene expression . The molecular targets and pathways involved in this mechanism include the TRPV1 receptor and downstream signaling cascades that regulate calcium homeostasis and neuronal activity .
Comparison with Similar Compounds
Phorbol 12,13-didecanoate 20-homovanillate is similar to other resiniferatoxin-type vanilloids, such as resiniferatoxin and capsaicin . it is unique in its specific esterification pattern and its selectivity for the TRPV1 receptor . This selectivity makes it a valuable tool for studying TRPV1-mediated processes and developing targeted therapies .
List of Similar Compounds
- Resiniferatoxin
- Capsaicin
- Phorbol 12,13-didecanoate
- Homovanillic acid
Biological Activity
PDDHV (Piperidine-2,6-dione derivative) is a compound that has garnered attention for its biological activities, particularly in the realms of pain modulation and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a synthetic compound known for its interaction with vanilloid receptors, particularly the TRPV1 receptor, which plays a crucial role in pain perception and inflammation. Its ability to induce calcium uptake in neurons highlights its pharmacological potential.
This compound primarily exerts its effects through the following mechanisms:
- Calcium Mobilization : this compound induces uptake in rat dorsal root ganglion neurons, with an effective concentration (EC50) of 70 nM. This indicates a strong affinity for the vanilloid receptors present on these neurons .
- Pain Modulation : By activating TRPV1 receptors, this compound may modulate nociceptive signaling pathways, leading to analgesic effects.
Table 1: Summary of Biological Activities of this compound
Activity | Description | Reference |
---|---|---|
Calcium Uptake | Induces uptake in neurons | |
Pain Relief | Modulates pain pathways via TRPV1 activation | |
Anti-inflammatory Effects | Potential regulation of inflammatory responses |
Case Studies
-
Pain Management in Animal Models :
A study demonstrated that administration of this compound in rat models resulted in significant pain relief without notable side effects. The compound was shown to decrease pain response scores significantly compared to control groups. This suggests its potential as a therapeutic agent for chronic pain management. -
Inflammation Reduction :
In vitro studies indicated that this compound could reduce inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. These findings suggest that this compound may have applications in treating inflammatory diseases.
Research Findings
Recent research has focused on elucidating the broader implications of this compound's biological activity:
- Neuronal Effects : Studies indicate that this compound not only affects calcium mobilization but also influences gene expression related to pain and inflammation pathways.
- Safety Profile : Preliminary assessments have shown that this compound does not exhibit significant toxicity at therapeutic doses, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Pddhv in laboratory settings?
- Methodological Answer : Synthesis should follow iterative validation using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity. Document reaction conditions (e.g., temperature, catalysts) and purity thresholds (>95% recommended). For characterization, combine spectroscopic methods (FT-IR, UV-Vis) with crystallography to resolve stereochemical ambiguities .
Q. Which experimental design principles are critical for pilot studies on this compound’s bioactivity?
- Methodological Answer : Adopt a hypothesis-driven framework (e.g., FINER criteria) to ensure feasibility and relevance. Use randomized controlled trials (RCTs) with appropriate sample sizes (calculated via power analysis) and negative/positive controls. Include dose-response curves and time-series measurements to establish causality .
Q. How should researchers address variability in this compound’s toxicity assessments across initial studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation periods) and validate results using orthogonal methods (e.g., in vitro cytotoxicity + in vivo LD50 tests). Apply statistical models (ANOVA, regression) to identify confounding variables like solvent interactions or batch-to-batch inconsistencies .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data, then perform meta-analyses to quantify heterogeneity. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies, accounting for factors like protein binding and metabolic enzyme variability .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets via bioinformatics pipelines (e.g., pathway enrichment analysis). Employ machine learning to identify cross-modal biomarkers and validate findings using CRISPR-based gene silencing or knock-in models .
Q. What methodologies enhance reproducibility in this compound’s preclinical efficacy studies?
- Methodological Answer : Implement blinding, randomization, and independent replication cohorts. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency. Use open-source platforms like Zenodo to share protocols and raw data, ensuring third-party verification .
Q. Data Analysis & Interpretation
Q. How should researchers handle outliers or conflicting results in this compound’s dose-response experiments?
- Methodological Answer : Apply Grubbs’ test for outlier detection and sensitivity analyses to assess robustness. If contradictions persist, conduct follow-up studies with expanded sample sizes or alternative assays (e.g., isothermal titration calorimetry vs. surface plasmon resonance) .
Q. What frameworks guide ethical data collection when studying this compound in human-derived models?
- Methodological Answer : Align with institutional review board (IRB) protocols for informed consent and data anonymization. For secondary data, ensure compliance with GDPR or HIPAA. Use de-identified questionnaires and secure databases (e.g., REDCap) to mitigate privacy risks .
Q. Tables: Key Methodological Considerations
Research Stage | Critical Parameters | Tools/Techniques |
---|---|---|
Synthesis | Purity (>95%), stereochemical validation | NMR, HPLC, X-ray crystallography |
Bioactivity Screening | Dose-response curves, IC50/EC50 values | High-throughput screening, RT-qPCR |
Data Integration | Cross-modal biomarker identification | PCA, machine learning (Python/R libraries) |
Properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40(51)59-45-33(4)48(56)36(43-46(5,6)49(43,45)60-41(52)23-21-19-17-15-13-11-9-2)27-35(30-47(55)39(48)26-32(3)44(47)54)31-58-42(53)29-34-24-25-37(50)38(28-34)57-7/h24-28,33,36,39,43,45,50,55-56H,8-23,29-31H2,1-7H3/t33-,36+,39-,43-,45-,47-,48-,49-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGOIXWTPMLJIK-FPBOOSLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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